1,3-Adamantanediacetic acid
Overview
Description
1,3-Adamantanediacetic acid is a derivative of adamantane, a diamondoid structure, which has been utilized in various chemical syntheses and studies. It is characterized by its adamantane core with two acetic acid groups attached at the first and third carbon atoms. This compound has been of interest due to its unique structure and potential applications in creating complex molecular assemblies and coordination polymers .
Synthesis Analysis
The synthesis of 1,3-adamantanediacetic acid has been achieved through a process involving bromination, hydrolysis, and the Koch-Haff reaction starting from adamantane. This method has been reported to have an overall yield of 33.2%, indicating a relatively efficient pathway for large-scale production .
Molecular Structure Analysis
The molecular structure of 1,3-adamantanediacetic acid consists of hydrogen-bonded chains of molecules. These chains are related by a glide plane in the case of 1,3-adamantanedicarboxylic acid, while in 1,3-adamantanediacetic acid, bimolecular units are linked by hydrogen bonds across centers of inversion to form chains .
Chemical Reactions Analysis
1,3-Adamantanediacetic acid has been shown to react with uranyl ions under solvo-hydrothermal conditions to form various complexes. These reactions are influenced by the presence of different cations and solvents, leading to the formation of structures ranging from tetranuclear metallatricycles to two-dimensional networks with honeycomb topology . Additionally, it has been used to synthesize coordination polymers with lanthanide ions, resulting in structures with varying dimensions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3-adamantanediacetic acid derivatives have been studied, particularly in the context of their diesters. These studies have focused on their physicochemical and thermo-oxidative properties, comparing them with other adamantane carboxylic acid diesters and diesters of common dicarboxylic acids . The unique adamantane core imparts distinctive properties to these compounds, which may be beneficial for various applications.
Scientific Research Applications
Structure Analysis : Glidewell and Ferguson (1996) analyzed the structure of 1,3-adamantanediacetic acid. They found it forms hydrogen-bonded chains of molecules related by a glide plane, indicating potential applications in crystallography and materials science (Glidewell & Ferguson, 1996).
Antiviral Properties : Aigami et al. (1975) described the synthesis of various adamantane derivatives, including 1,3-adamantanediacetic acid, and tested their antiviral activities. This suggests its potential use in developing antiviral drugs (Aigami et al., 1975).
Coordination Polymers : Zhang et al. (2010) studied the interaction of 1,3-adamantanediacetic acid with cobalt nitrate under hydrothermal conditions. Their work led to the creation of various coordination polymers, showing its utility in the field of coordination chemistry (Zhang et al., 2010).
Uranyl Ion Complexes : Thuéry and Harrowfield (2015) explored the reaction of 1,3-adamantanediacetic acid with uranyl nitrate, leading to the formation of various complexes. This research highlights its applications in nuclear chemistry and materials science (Thuéry & Harrowfield, 2015).
Magnetic Properties : Geng et al. (2009) synthesized coordination polymers using 1,3-adamantanediacetic acid and analyzed their magnetic properties. This indicates its applications in the development of magnetic materials (Geng et al., 2009).
Luminescent Properties : Zheng et al. (2018) synthesized lanthanide metal-organic-frameworks (Ln-MOFs) using 1,3-adamantanediacetic acid and investigated their luminescent properties. This suggests potential applications in the field of luminescent materials (Zheng et al., 2018).
properties
IUPAC Name |
2-[3-(carboxymethyl)-1-adamantyl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O4/c15-11(16)6-13-2-9-1-10(4-13)5-14(3-9,8-13)7-12(17)18/h9-10H,1-8H2,(H,15,16)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTENGZNBNPABQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3(CC1CC(C2)(C3)CC(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30170366 | |
Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Adamantanediacetic acid | |
CAS RN |
17768-28-4 | |
Record name | 1,3-Adamantanediacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17768-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017768284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tricyclo(3.3.1.13,7)dec-1,3-diyldi(acetic acid) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30170366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]dec-1,3-diyldi(acetic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.940 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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